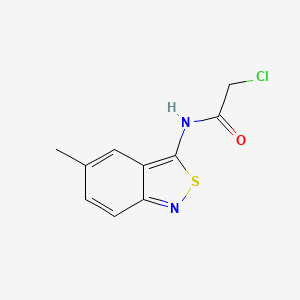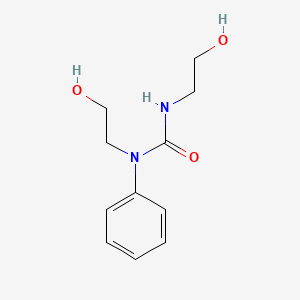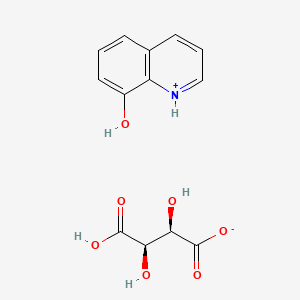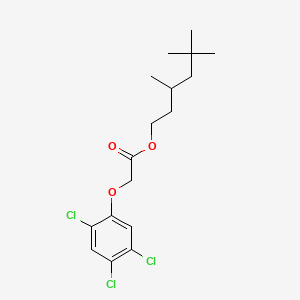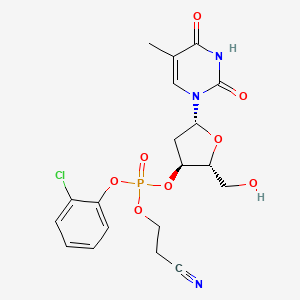
3'-Thymidylic acid, 2-chlorophenyl 2-cyanoethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-Thymidylic acid, 2-chlorophenyl 2-cyanoethyl ester: is a synthetic organic compound with the molecular formula C19H21ClN3O8P and a molecular weight of 485.812101 . This compound is a derivative of thymidylic acid, which is a nucleotide found in DNA. The addition of the 2-chlorophenyl and 2-cyanoethyl ester groups modifies its chemical properties, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Thymidylic acid, 2-chlorophenyl 2-cyanoethyl ester typically involves the esterification of 3’-thymidylic acid with 2-chlorophenyl and 2-cyanoethyl groups. The reaction conditions often require the use of a catalyst, such as dicyclohexylcarbodiimide (DCC) , and a solvent like dimethylformamide (DMF) . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized for yield and purity, often involving continuous monitoring and control of temperature, pH, and reactant concentrations .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the 2-chlorophenyl group, leading to the formation of chlorinated by-products.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like or in acidic conditions.
Reduction: Reagents such as or .
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Chlorinated derivatives.
Reduction: Amino derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, it can be used as a probe to study DNA interactions and modifications. The 2-chlorophenyl group can be used to introduce specific labels or tags for detection .
Medicine: The compound’s ability to interact with DNA makes it a candidate for such studies .
Industry: Used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
Wirkmechanismus
The compound exerts its effects primarily through interactions with DNA. The 2-chlorophenyl group can intercalate between DNA bases, disrupting the normal structure and function of the DNA molecule. This can lead to inhibition of DNA replication and transcription, making it useful in studies of DNA-protein interactions and as a potential therapeutic agent .
Vergleich Mit ähnlichen Verbindungen
- 3’-Thymidylic acid, 2-chlorophenyl ester
- 3’-Thymidylic acid, 2-cyanoethyl ester
- 3’-Thymidylic acid, phenyl 2-cyanoethyl ester
Uniqueness: The combination of the 2-chlorophenyl and 2-cyanoethyl ester groups in 3’-Thymidylic acid, 2-chlorophenyl 2-cyanoethyl ester provides a unique set of chemical properties. This dual modification enhances its reactivity and specificity in chemical and biological applications compared to its analogs .
Eigenschaften
CAS-Nummer |
80817-40-9 |
|---|---|
Molekularformel |
C19H21ClN3O8P |
Molekulargewicht |
485.8 g/mol |
IUPAC-Name |
(2-chlorophenyl) 2-cyanoethyl [(2R,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C19H21ClN3O8P/c1-12-10-23(19(26)22-18(12)25)17-9-15(16(11-24)29-17)31-32(27,28-8-4-7-21)30-14-6-3-2-5-13(14)20/h2-3,5-6,10,15-17,24H,4,8-9,11H2,1H3,(H,22,25,26)/t15-,16+,17+,32?/m0/s1 |
InChI-Schlüssel |
FHCIBQVTFJCGFG-ZKHLZZRJSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OP(=O)(OCCC#N)OC3=CC=CC=C3Cl |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(OCCC#N)OC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




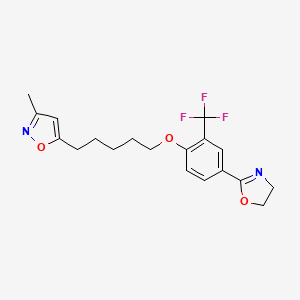
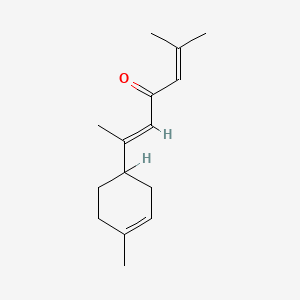

![4-[2-(Methylthio)ethyl]-2,5-dioxoimidazolidine-1,3-DI(propionohydrazide)](/img/structure/B12677165.png)
